molecular formula C19H21N7O2 B15174846 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

Cat. No.: B15174846
M. Wt: 379.4 g/mol
InChI Key: NSIRUWYERBFILN-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound that features both indole and purine moieties. The indole structure is known for its presence in many biologically active compounds, while the purine structure is a fundamental component of nucleic acids. This compound’s unique combination of these two structures makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the indole and purine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The purine moiety can be synthesized through a series of reactions involving the formation of the imidazole ring followed by the fusion with a pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the purine ring can produce amino-purine derivatives .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic compounds known as 3-alkylindoles , which are characterized by an indole moiety with an alkyl chain. Its structure can be summarized as follows:

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with indole structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Indoles have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis and other bacterial strains. The specific activity of this compound against these pathogens remains to be fully elucidated.
  • Antioxidant Properties : Indole derivatives are known to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

In Vitro Studies

Several studies have evaluated the biological activity of related indole compounds, providing insights into the potential effects of this compound:

StudyCompoundMIC (μg/mL)Findings
Oxazepino-indole derivatives< 1.6Exhibited potent anti-mycobacterial activity against M. tuberculosis.
Tris(1H-indol-3-yl)methylium saltsVariesDemonstrated significant antibacterial activity across various strains.

Pharmacological Profile

The compound's pharmacological profile indicates potential interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
  • Transporter Interactions : Preliminary data suggest that it may interact with transporters such as P-glycoprotein, influencing drug absorption and disposition.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C19H21N7O2/c1-28-13-2-3-15-14(8-13)12(9-22-15)4-6-20-16(27)5-7-21-18-17-19(24-10-23-17)26-11-25-18/h2-3,8-11,22H,4-7H2,1H3,(H,20,27)(H2,21,23,24,25,26)

InChI Key

NSIRUWYERBFILN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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